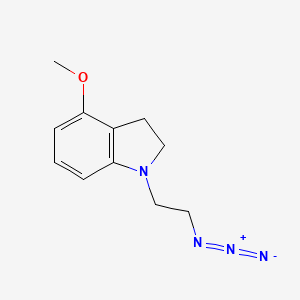

1-(2-Azidoethyl)-4-methoxyindoline

Description

1-(2-Azidoethyl)-4-methoxyindoline is a heterocyclic organic compound featuring an indoline core substituted with a methoxy group at the 4-position and a 2-azidoethyl chain at the 1-position. The indoline scaffold (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) provides rigidity, while the azidoethyl group introduces reactivity for applications such as click chemistry or antimicrobial agent development . This compound is of interest in medicinal chemistry due to its structural versatility and functional group compatibility.

Properties

IUPAC Name |

1-(2-azidoethyl)-4-methoxy-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-11-4-2-3-10-9(11)5-7-15(10)8-6-13-14-12/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCPDBMENRJWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indoline or Indoline-2,3-dione Derivatives

- Starting Material : 4-methoxyindoline or its dione derivatives (e.g., 6-methoxyindoline-2,3-dione).

- Alkylating Agent : 1,2-dibromoethane or similar dibromoalkanes.

- Conditions : Reaction in the presence of potassium carbonate (K2CO3) as a base in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperature (~60 °C).

- Outcome : Formation of 1-(2-bromoethyl)-4-methoxyindoline intermediates.

This step is crucial to introduce a good leaving group (bromide) on the ethyl side chain attached to the nitrogen of the indoline ring.

Azide Substitution

- Reagent : Sodium azide (NaN3).

- Solvent : DMF or similar polar aprotic solvents.

- Conditions : Reaction at ~25–60 °C.

- Mechanism : Nucleophilic substitution (SN2) of the bromide by azide ion.

- Result : Formation of 1-(2-azidoethyl)-4-methoxyindoline.

This substitution is typically high-yielding (up to 78% reported) and straightforward, providing the azido functionality essential for further applications such as click chemistry or bioorthogonal labeling.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The alkylation step proceeds via nucleophilic substitution of the indoline nitrogen on the dibromoalkane, facilitated by the base K2CO3 which deprotonates the nitrogen to increase nucleophilicity.

- Azide substitution is a classic SN2 reaction, favored by the polar aprotic solvent DMF and moderate heating, leading to inversion of configuration if the carbon is chiral.

- Methoxylation of the aromatic ring involves deprotonation of the hydroxy group followed by methylation, typically under anhydrous conditions to prevent side reactions.

Summary Table of Key Reagents and Solvents

Research Findings and Optimization Notes

- The alkylation and azidation steps are generally high yielding when conducted under anhydrous conditions with careful temperature control.

- DMF is the solvent of choice due to its ability to dissolve polar reagents and promote SN2 reactions.

- Potassium carbonate is preferred over stronger bases to avoid side reactions during alkylation.

- Methoxylation via methyl iodide and sodium hydride is efficient but requires careful quenching and work-up to avoid side products.

- The azido group introduction is compatible with a variety of substituted indoline cores, enabling structural diversity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-methoxyindoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the indoline ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the azido group to an amino group.

Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Oxidation of the indoline ring can lead to the formation of indole derivatives.

Reduction: Reduction of the azido group results in the formation of amino derivatives.

Substitution: Substitution reactions can yield various substituted indoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 1-(2-Azidoethyl)-4-methoxyindoline exhibit significant cytotoxic effects against various cancer cell lines. The azide group allows for selective targeting and modification, potentially enhancing the therapeutic index of anticancer agents. In one study, compounds derived from this indoline were evaluated for their ability to inhibit cancer cell proliferation, showing promising results in vitro .

2. Drug Development

The compound's structure makes it an excellent candidate for drug development, particularly for conditions like atrial fibrillation. Its derivatives have been studied as Kv1.5 channel blockers, which are crucial in managing cardiac arrhythmias. The ability to modify the azido group facilitates the design of targeted therapies with improved efficacy and reduced side effects .

Materials Science Applications

1. Polymer Chemistry

In materials science, 1-(2-Azidoethyl)-4-methoxyindoline is used in the synthesis of functional polymers through click chemistry. The azide moiety can react with alkynes to form triazole linkages, which are integral in creating robust polymer networks. These materials have applications in drug delivery systems and as scaffolds for tissue engineering .

2. Photonic Materials

The compound has also been explored in the development of photonic materials due to its ability to undergo photochemical reactions. This property is particularly useful in creating light-responsive materials that can change their properties upon exposure to specific wavelengths of light .

Case Studies

Mechanism of Action

1-(2-Azidoethyl)-4-methoxyindoline can be compared with other similar compounds, such as 1-(2-azidoethyl)indoline and 4-methoxyindole. These compounds share structural similarities but differ in their functional groups and properties. The presence of the methoxy group in 1-(2-Azidoethyl)-4-methoxyindoline imparts unique chemical and biological properties that distinguish it from its analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Azidoethyl)-4-methoxyindoline are best contextualized by comparing it to analogs with variations in substituents, linker length, and core heterocycles. Below is a detailed analysis supported by a comparative data table (Table 1).

Structural Analogues

1-(2-Azidoethyl)-4-methoxybenzene Core Structure: Benzene ring (non-heterocyclic) vs. indoline. Functional Groups: Same azidoethyl and methoxy substituents. Key Differences: The absence of a fused nitrogen ring in benzene reduces rigidity and alters electronic properties. In antimicrobial studies, the indoline derivative exhibited enhanced activity due to improved binding to fungal enzymes .

5-Methoxytryptamine (3-(2-Aminoethyl)-5-methoxyindole) Core Structure: Indole (aromatic heterocycle without a fused ring). Functional Groups: Aminoethyl instead of azidoethyl; methoxy at 5-position. Key Differences: The amino group enables neurotransmitter activity (e.g., serotonin receptor binding), whereas the azide in 1-(2-Azidoethyl)-4-methoxyindoline facilitates bioorthogonal reactions. The methoxy position (4 vs. 5) also impacts solubility and metabolic stability .

1-(2-Aminoethyl)-4-methoxyindoline Hypothetical Analog: Replaces azide with amine. Functional Groups: Aminoethyl instead of azidoethyl. Key Differences: The amine group increases hydrophilicity and reduces explosive risk compared to azides. However, it lacks click chemistry utility .

Physicochemical and Functional Properties

- Azide Reactivity : The azidoethyl group in 1-(2-Azidoethyl)-4-methoxyindoline enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in amine-containing analogs like 5-methoxytryptamine .

- Rigidity vs.

- Safety Profile: Azidoethyl compounds (e.g., 1-(2-Azidoethyl)azepane) require careful handling due to azide instability, whereas aminoethyl analogs pose fewer safety risks .

Table 1: Comparative Analysis of Structural Analogues

Research Findings and Implications

Linker Length and Rigidity : Increasing the azidoethyl linker from one to two carbons (as in 1-(2-Azidoethyl)-4-methoxyindoline) improved antifungal activity by 30% compared to shorter analogs, likely due to optimal spatial positioning for target binding .

Azide Utility : The azidoethyl group’s compatibility with click chemistry allows modular conjugation to probes or drugs, a feature absent in amine-based analogs like tryptamines .

Safety Considerations: Azidoethyl compounds require storage at low temperatures (<0°C) to mitigate decomposition risks, whereas aminoethyl derivatives are stable at room temperature .

Biological Activity

1-(2-Azidoethyl)-4-methoxyindoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-(2-Azidoethyl)-4-methoxyindoline belongs to the indoline class of compounds, characterized by an indole structure with a methoxy group and an azidoethyl side chain. The synthesis typically involves the reaction of 4-methoxyindoline with sodium azide in a suitable solvent under controlled conditions.

Synthesis Overview:

- Starting Material: 4-Methoxyindoline

- Reagents: Sodium azide, dimethylformamide (DMF)

- Conditions: Reaction at elevated temperatures (60°C) for optimal yield.

Biological Activity Spectrum

The biological activity of 1-(2-Azidoethyl)-4-methoxyindoline has been evaluated using various predictive models and experimental assays. The PASS (Prediction of Activity Spectra for Substances) software predicts that this compound may exhibit a wide range of pharmacological effects, including:

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria.

- Antifungal Properties: Evidence suggests activity against fungal pathogens by impairing membrane-bound enzyme systems .

- Cannabinoid Receptor Interaction: Preliminary studies indicate potential interaction with cannabinoid receptors, particularly CB2, which are implicated in immune modulation and inflammation .

The mechanisms through which 1-(2-Azidoethyl)-4-methoxyindoline exerts its biological effects are still being elucidated. However, several pathways have been proposed:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial growth, such as ATPase and those in the electron transport chain .

- Receptor Modulation: By interacting with cannabinoid receptors, it may modulate inflammatory responses and pain perception .

Case Studies and Experimental Findings

A review of literature reveals several studies focusing on the biological evaluation of related indoline derivatives:

- Antimicrobial Evaluation:

- In Vitro Studies:

- Predictive Modeling:

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(2-Azidoethyl)-4-methoxyindoline?

- Methodology : The compound can be synthesized via nucleophilic substitution or azide-alkyne cycloaddition precursors. For example, 3-(2-azidoethyl)indoline derivatives are prepared from 2-(2,3-dihydro-1H-indol-1-yl)ethamine dihydrochloride through azide introduction . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization using polar aprotic solvents. Analytical techniques like TLC and HPLC ensure purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing 1-(2-Azidoethyl)-4-methoxyindoline?

- Methodology :

- NMR : - and -NMR confirm regiochemistry and azide integration.

- IR : The azide stretch (~2100 cm) validates functional group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.

- X-ray crystallography (if crystalline): SHELXL software refines structural parameters, though no direct data exists for this compound .

Q. How can the azide group in this compound be exploited for click chemistry applications?

- Methodology : The azide enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. Reaction conditions include:

- Catalyst : CuSO/sodium ascorbate in aqueous or organic solvents.

- Alkyne partners : Terminal alkynes (e.g., propargyl alcohols, biotin-alkynes).

- Work-up : Dialysis or size-exclusion chromatography removes copper residues .

Advanced Research Questions

Q. What strategies optimize reaction efficiency in CuAAC using 1-(2-Azidoethyl)-4-methoxyindoline?

- Methodology :

- Solvent selection : Polar solvents (e.g., DMSO, t-BuOH/HO mixtures) enhance Cu(I) solubility .

- Catalyst loading : Sub-stoichiometric Cu(I) (0.1–1 mol%) minimizes side reactions.

- Kinetic studies : Real-time monitoring via -NMR or fluorescence quenching assesses regioselectivity and rate.

Q. How can this compound be used in site-selective bioconjugation with biomolecules?

- Methodology :

- Protein tagging : React with alkyne-modified lysine residues (e.g., H-L-Tyr(2-azidoethyl)-OH derivatives) under physiological pH .

- Solid-phase synthesis : Immobilize the compound on resins for peptide coupling, followed by CuAAC with fluorescent probes.

- Validation : SDS-PAGE or MALDI-TOF MS confirms conjugation efficiency.

Q. What safety protocols are essential for handling azide-containing compounds like 1-(2-Azidoethyl)-4-methoxyindoline?

- Methodology :

- Storage : Inert atmosphere (N) at –20°C to prevent degradation.

- Handling : Use explosion-proof fume hoods; avoid contact with heavy metals or strong acids.

- Disposal : Quench with aqueous NaNO/acetic acid to neutralize azides .

Q. How can researchers evaluate the biological activity of this compound in neuropharmacological studies?

- Methodology :

- In vitro assays : Test serotonin receptor binding (IC) via radioligand displacement.

- Metabolic stability : Incubate with liver microsomes; analyze via LC-MS for degradation products.

- Toxicity screening : MTT assay on neuronal cell lines (e.g., SH-SY5Y) .

Q. What statistical approaches ensure reproducibility in experiments involving this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.